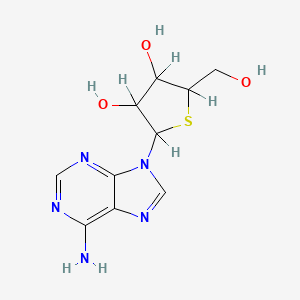

9-(4-Thiopentofuranosyl)-9h-purin-6-amine

Description

Significance of the Purine (B94841) Scaffold in Therapeutic Agent Development

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a fundamental building block of life, forming the basis of the nucleobases adenine (B156593) and guanine (B1146940) in DNA and RNA. This inherent biological relevance has made purine derivatives a privileged scaffold in drug discovery. mdpi.com The structural similarity of purine analogs to endogenous molecules allows them to interact with a wide array of biological targets, including enzymes and receptors, thereby modulating various physiological and pathological processes.

The versatility of the purine ring system allows for extensive chemical modifications at various positions, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. Consequently, purine derivatives have been successfully developed into a broad spectrum of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.

Overview of Thiated Nucleoside Analogs in Biochemical Research

Thiated nucleoside analogs are a class of compounds in which an oxygen atom in the furanose ring is replaced by a sulfur atom. This bioisosteric replacement of oxygen with sulfur in the sugar moiety can lead to significant changes in the molecule's chemical and biological properties. mdpi.com The introduction of a sulfur atom can alter the conformation of the sugar ring, influence the stability of the glycosidic bond, and affect the molecule's interaction with target enzymes.

From a therapeutic standpoint, this modification can offer several advantages. The carbon-sulfur bond is generally more stable to enzymatic cleavage than the corresponding carbon-oxygen bond, which can lead to increased metabolic stability and a longer duration of action in vivo. mdpi.com This enhanced stability makes thiated nucleoside analogs attractive candidates for the development of drugs with improved pharmacokinetic profiles.

Historical Context of 9-(4-Thiopentofuranosyl)-9H-purin-6-amine Research and Related Compounds

The exploration of 4'-thionucleosides as potential therapeutic agents dates back several decades, with initial studies focusing on their synthesis and evaluation as antiviral and anticancer agents. The synthesis of 4'-thioadenosine, the parent compound of this compound, laid the groundwork for the development of a wide range of derivatives.

Early research in this area was driven by the goal of creating nucleoside analogs that could mimic natural nucleosides while possessing enhanced biological activity and stability. The successful synthesis of various 4'-thionucleosides, including those with purine bases like adenine, demonstrated the feasibility of this approach and opened the door to more extensive investigations into their therapeutic potential. Over the years, research has expanded to explore the structure-activity relationships of these compounds, leading to the identification of derivatives with potent biological activities.

Chemical Profile of this compound

The specific compound, this compound, also known as 4'-thioadenosine, possesses a unique set of chemical properties that underpin its biological activities. A stereoisomer, 9-(4-Thio-β-L-ribofuranosyl)-9H-purin-6-amine, is cataloged with the CAS number 2500-79-0. nih.gov The general chemical properties are expected to be very similar.

| Property | Value |

| Molecular Formula | C10H13N5O3S |

| Molecular Weight | 283.31 g/mol |

| IUPAC Name | (2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 2 |

| Data sourced from PubChem CID: 175677712 nih.gov |

Synthesis of 4'-Thiopurine Nucleosides

The synthesis of 4'-thionucleosides, including purine derivatives like this compound, is a complex process that has been refined over the years. A common strategy involves the preparation of a suitable 4-thiofuranose sugar precursor, which is then coupled with the desired purine base.

One established method for creating the 4-thiosugar intermediate begins with a readily available starting material like D-ribose. mdpi.com Through a series of chemical reactions, the oxygen atom at the 4'-position of the furanose ring is replaced with a sulfur atom. This transformation often involves the creation of a mesylate at the C4 position, followed by a nucleophilic substitution with a sulfur-containing reagent.

Once the 4-thiosugar moiety is synthesized and appropriately protected, it is coupled with a purine base, such as adenine. This glycosylation step is crucial for the formation of the final nucleoside analog. The reaction conditions for this coupling must be carefully controlled to ensure the desired stereochemistry of the glycosidic bond. Following the coupling reaction, deprotection steps are carried out to remove the protecting groups from the sugar and the purine base, yielding the final product, this compound.

Biochemical Mechanism of Action

The biological activity of this compound and related 4'-thionucleosides stems from their ability to interact with cellular machinery that processes natural nucleosides. Once inside a cell, these analogs can be phosphorylated by cellular kinases to form the corresponding mono-, di-, and triphosphates.

These phosphorylated metabolites can then act as either inhibitors or substrates for various enzymes involved in nucleic acid synthesis and other metabolic pathways. For instance, the triphosphate form of a 4'-thionucleoside analog can be incorporated into a growing DNA or RNA chain by DNA or RNA polymerases. The presence of the sulfur atom in the sugar backbone can disrupt the normal structure and function of the nucleic acid, potentially leading to chain termination or altered protein binding, which can be cytotoxic to cancer cells or inhibit viral replication.

Furthermore, 4'-thionucleoside analogs can act as inhibitors of key enzymes. For example, they have been investigated as multi-kinase inhibitors, targeting the ATP-binding site of various protein kinases that are often dysregulated in cancer. mdpi.com The 4-thiosugar moiety can form hydrogen bonds within the ribose pocket of the kinase, contributing to the binding affinity and inhibitory activity of the compound. mdpi.com

Therapeutic Potential and Research Findings

Research into 4'-thionucleosides has unveiled a range of potential therapeutic applications, particularly in the fields of oncology and virology.

Anticancer Research

A number of 4'-thio-D-arabinofuranosylpurine nucleosides have been synthesized and evaluated as potential anticancer agents. nih.gov In studies involving human cancer cell lines, certain beta anomers of these compounds, specifically those with diaminopurine and guanine as the base, demonstrated significant cytotoxicity. nih.gov This suggests that the purine base plays a critical role in the anticancer activity of these 4'-thionucleosides. However, in vivo studies with one of the promising compounds did not show selective antitumor activity at the maximum tolerated dose in a murine colon tumor model, highlighting the challenges in translating in vitro potency to in vivo efficacy. nih.gov

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug development. Researchers have designed and synthesized 7-substituted 7-deaza-4'-thionucleoside analogs as multi-kinase inhibitors. mdpi.com These compounds are designed to occupy the hinge, hydrophobic, and ribose regions of the ATP binding site of kinases. One such analog, 7-acetylene-7-deaza-4'-thioadenosine, exhibited potent anticancer activity and significant inhibition of several kinases, including TRKA, CK1δ, and DYRK1A/1B. mdpi.com This line of research underscores the potential of the 4'-thioadenosine scaffold as a template for designing novel kinase inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGIJBMOORTVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(S3)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933896 |

Source

|

| Record name | 9-(4-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15023-72-0, 15023-77-5, 15023-73-1, 2500-80-3, 2500-79-0 |

Source

|

| Record name | NSC110342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC109160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC97111 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine, 4'-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC81154 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(4-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 4 Thiopentofuranosyl 9h Purin 6 Amine and Its Analogs

Strategies for Glycosidic Bond Formation in Thiopentofuranosyl Nucleosides

The formation of the N-glycosidic bond between the purine (B94841) base and the thiopentofuranose sugar is a pivotal step in the synthesis of 9-(4-Thiopentofuranosyl)-9H-purin-6-amine. wikipedia.orgkhanacademy.orglibretexts.org This bond connects the N9 atom of the purine ring to the anomeric carbon (C1') of the thiopentofuranosyl moiety. cymitquimica.comlibretexts.org A significant challenge in this process is controlling the stereochemistry at the anomeric center to obtain the desired β-anomer, which is typically the biologically active form.

Achieving high stereoselectivity in the formation of the β-glycosidic linkage is a primary focus of synthetic strategies. One effective approach involves the use of 4-thiofuranoid glycals as versatile synthons. tandfonline.com Electrophilic glycosidation of these glycals, initiated by reagents such as N-iodosuccinimide (NIS) or Phenylselenyl chloride (PhSeCl), with silylated purine bases, has been shown to produce the β-anomers of 4'-thionucleosides with high stereoselectivity. tandfonline.comacs.org This method has been successfully applied to the synthesis of various 4'-thionucleoside analogues. tandfonline.com

Another strategy involves a ring-opening approach of a protected lactone to form a terminal thioepoxide, which can then be cyclized to form the thiopentofuranose ring prior to glycosylation. nih.gov The stereochemistry of the final nucleoside is influenced by the stereochemistry of the starting sugar and the reaction conditions employed during cyclization and glycosylation.

The synthesis of the 4-thiofuranosyl donors themselves often starts from readily available sugars like D-ribose. nih.govacs.org A series of protecting group manipulations, reductions, and substitutions are carried out to introduce the sulfur atom into the furanose ring with the desired stereochemistry. nih.govacs.org

Table 1: Stereoselective Glycosidation of 4-Thiofuranoid Glycals

| Glycosyl Donor | Electrophile | Nucleobase | Product | Stereoselectivity |

|---|---|---|---|---|

| 3,5-O-(di-t-butylsilylene)-4-thiofuranoid glycal | PhSeCl | N6-benzoyladenine (silylated) | β-anomer of 2'-deoxy-2'-phenylseleno-4'-thioadenosine derivative | Single stereoisomer |

| 3,5-O-(di-t-butylsilylene)-4-thiofuranoid glycal | NIS | N6-benzoyladenine (silylated) | β-anomer of 2'-deoxy-2'-iodo-4'-thioadenosine derivative | Exclusive β-anomer |

The use of protecting groups is essential to prevent unwanted side reactions at the hydroxyl groups of the thiopentofuranosyl moiety during synthesis. umich.edu Silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are commonly employed to protect the 3'- and 5'-hydroxyl groups. acs.org The choice of protecting group can influence the reactivity and stereoselectivity of the glycosylation reaction. For instance, the 3,5-O-(di-tert-butylsilylene) protecting group on a 4-thioglycal has been shown to be an excellent glycosyl donor, leading to the exclusive formation of the desired β-anomer. acs.org

The selection of protecting groups must also consider their stability under various reaction conditions and the ease of their removal in the final steps of the synthesis. researchgate.net For example, silyl ethers are typically stable under basic and neutral conditions but can be readily cleaved using fluoride reagents like triethylamine trihydrofluoride. researchgate.net

Functionalization of the Purine Moiety

Modifying the purine ring allows for the synthesis of a wide range of analogs with potentially altered biological activities. These modifications can be targeted to specific positions on the purine base.

Direct alkylation of the purine ring often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and desired product for nucleoside synthesis. acs.orgacs.org To achieve regioselective N9 substitution, methods such as the Vorbrüggen condensation are employed, which involves reacting a silylated purine with an activated sugar derivative. tandfonline.com

While N9 is the most common site for glycosylation, functionalization at the N3 position can also be achieved under specific conditions, although it is generally less favored. acs.org The regioselectivity of purine alkylation can be influenced by factors such as the nature of the electrophile, the solvent, and the presence of catalysts. acs.org

The C2 and C6 positions of the purine ring are common sites for modification to generate analogs with diverse biological properties. nih.govresearchgate.net The 6-amino group of adenine (B156593) can be replaced with other functional groups through diazotization followed by nucleophilic substitution. Alternatively, starting from a 6-chloropurine derivative, various nucleophiles can be introduced at the C6 position.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon or carbon-heteroatom bonds at the C2 and C6 positions. nih.govresearchgate.net For instance, Suzuki and Stille couplings can be used to introduce aryl or alkyl groups. The presence of other substituents on the purine ring can influence the reactivity and regioselectivity of these modifications. nih.gov The atoms that form the purine ring are added sequentially to ribose-5-phosphate, meaning that purines are synthesized directly as nucleotide derivatives. columbia.edu

Table 2: Examples of Functionalization at C2 and C6 Positions of Purine Nucleosides

| Starting Material | Reagent/Catalyst | Position Modified | Product |

|---|---|---|---|

| 6-Chloropurine ribonucleoside | Chiral amino acid amides | C6 | C6-amino acid amide substituted purine arabinosides |

| 6-Arylpurine nucleoside | Ru-catalyst / Aryl boronic acid | C6-aryl (ortho position) | Ortho-arylated 6-arylpurine nucleoside |

Derivatization Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound, a variety of derivatives are synthesized and their biological activities are evaluated. nih.gov These derivatization strategies often focus on modifying both the purine and the thiopentofuranosyl moieties.

Modifications to the purine ring can include introducing substituents at the C2, C6, and C8 positions. nih.govnih.gov For example, varying the size and electronic properties of substituents at the C6 position can provide insights into the steric and electronic requirements for biological activity. nih.gov Similarly, modifications at the C2 position can influence the potency and selectivity of the compound. nih.gov

Derivatization of the thiopentofuranosyl moiety can involve alterations at the 2', 3', and 5' positions. For instance, introducing different functional groups at the 2' position can affect the conformational flexibility of the sugar ring, which in turn can influence biological activity. The synthesis of 4'-thionucleoside analogues with a quaternary stereogenic center at the C2' position represents a more complex derivatization strategy. nih.gov

The systematic synthesis and evaluation of these derivatives allow for the identification of key structural features responsible for the desired biological effects and guide the design of more potent and selective analogs. nih.gov

Synthesis of Sulfur-Modified Analogs

The modification of the sulfur atom in the thiopentofuranosyl ring offers a pathway to novel analogs with potentially altered biological properties. A primary modification is the oxidation of the thioether to a sulfoxide or a sulfone. This can be achieved using controlled oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the resulting sulfoxide is a key consideration in these syntheses.

Another approach to sulfur modification involves the synthesis of analogs with additional sulfur atoms in the nucleoside structure. This can include modifications to the purine base itself, such as the introduction of a thio group at the C6 position to create 6-mercaptopurine derivatives, or the synthesis of phosphorothioate analogs where a non-bridging oxygen in the phosphate backbone is replaced by sulfur.

Introduction of Diverse Side Chains on the Purine and Thiopentofuranosyl Components

The introduction of various side chains on both the purine and the thiopentofuranosyl moieties has been extensively explored to develop analogs with enhanced potency and selectivity for specific biological targets.

Purine Modifications:

Modifications on the purine ring are common strategies to modulate the activity of 4'-thioadenosine analogs. These include substitutions at various positions of the purine scaffold.

N6-Position: The exocyclic amine at the N6-position of adenine can be substituted with a variety of alkyl, aryl, and aralkyl groups. These modifications can significantly impact the compound's binding affinity to adenosine (B11128) receptors.

C2-Position: Introduction of substituents at the C2-position, such as alkynyl groups, has been shown to be a viable strategy for creating novel analogs. Palladium-catalyzed cross-coupling reactions are often employed for this purpose.

C8-Position: The C8-position of the purine ring is another site for modification, allowing for the introduction of various functional groups.

7-Deaza Analogs: Replacement of the N7 atom of the purine ring with a carbon atom leads to 7-deazaadenosine analogs. These modifications can alter the electronic properties and metabolic stability of the nucleoside.

Thiopentofuranosyl Modifications:

Modifications on the sugar moiety can influence the conformational preferences of the nucleoside, which in turn can affect its biological activity.

C1'-Position: Functionalization at the C1' position can be achieved through stereoselective reactions.

C4'-Position: Introduction of substituents at the C4' position, such as methyl groups, can have a significant stereochemical influence on the molecule's interaction with biological targets. Stereoselective addition of organometallic reagents is a method used to introduce these groups.

Below is an interactive data table summarizing various synthesized analogs of this compound with modifications on the purine and thiopentofuranosyl components.

| Analog | Modification Site | Introduced Side Chain/Modification | Synthetic Method Highlight |

|---|---|---|---|

| N6-substituted-4'-thioadenosine | Purine (N6) | Alkyl, Aryl, Aralkyl groups | Standard N-alkylation/arylation |

| 2-Alkynyl-4'-thioadenosine | Purine (C2) | Alkynyl groups | Palladium-catalyzed cross-coupling |

| 7-Deaza-4'-thioadenosine | Purine (N7) | CH group (replaces N) | Synthesis from 7-deazapurine precursors |

| 4'-Methyl-4'-thioadenosine | Thiopentofuranosyl (C4') | Methyl group | Stereoselective addition of organometallic reagents |

| 4'-Sulfinyl-4'-thioadenosine | Thiopentofuranosyl (S4') | Sulfoxide | Controlled oxidation with m-CPBA |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of nucleoside analogs, including 4'-thioadenosine derivatives, is an increasingly important area of focus. The goal is to develop more sustainable and environmentally friendly synthetic routes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key green chemistry principles relevant to the synthesis of these compounds include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring solvent-free conditions for glycosylation reactions can significantly reduce the environmental impact. Mechanochemical methods, such as ball milling, have been investigated for Vorbrüggen glycosylations, offering a solvent-free alternative.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The use of Lewis acid catalysts in glycosylation is an example of this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Use of Renewable Feedstocks: Starting from renewable materials, such as sugars (D-glucose, L-lyxose), aligns with the principles of green chemistry.

Reduction of Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated.

Preclinical Pharmacological and Biological Investigations

In Vitro Studies on Cellular Models

Evaluation of Anti-Proliferative Activity in Cancer Cell Lines

Purine (B94841) analogs are a well-established class of compounds investigated for their anti-proliferative effects against various cancer cell lines. The mechanism often involves interference with nucleic acid synthesis or the modulation of key cellular signaling pathways. For instance, studies on Methylthioadenosine (MTA), a related naturally occurring nucleoside, have demonstrated its ability to inhibit the proliferation of melanoma cell lines. nih.govresearchgate.net This inhibition was observed to be dose-dependent and particularly effective in cells with BRAF mutations. researchgate.net Other novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs have also shown promising cytotoxic activity against human epithelial cancer cells, including liver, colon, and breast cancer cell lines, with some derivatives exhibiting higher potency than the conventional chemotherapeutic agent 5-Fluorouracil. ankara.edu.tr

Table 1: Examples of Anti-Proliferative Activity in Purine Analogs

| Compound Class | Cancer Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| Methylthioadenosine (MTA) | Mouse and Human Melanoma Lines (e.g., UACC903, Colo 829) | Dose-dependent inhibition of cell proliferation and viability. | nih.govresearchgate.net |

| 6-Substituted Amino-9-(β-d-ribofuranosyl)purine Analogs | Huh7 (Liver), HCT116 (Colon), MCF7 (Breast) | Cytotoxic activity with IC50 values in the low micromolar range. | ankara.edu.tr |

| (E)-6-amino-9-(styrylsulfonyl)-9H-purine | Leukemia and Lymphoma Cells | High antiproliferative activity. | nih.gov |

A primary mechanism by which purine analogs exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. bio-rad-antibodies.com Research on the analog (E)-6-amino-9-(styrylsulfonyl)-9H-purine in leukemia cells showed a significant increase in both early and late-stage apoptotic cells. nih.gov The mechanism was linked to the intrinsic pathway, characterized by the disruption of mitochondrial membrane potential and increased gene expression of caspase 3 and cytochrome c. nih.gov Similarly, diadenosine tetraphosphate (B8577671) (Ap(4)A), another related molecule, induces a dose-dependent apoptotic response in HL60 cells, which is associated with a significant decrease in the anti-apoptotic protein Bcl-2. nih.gov

In addition to apoptosis, purine analogs can halt cancer cell proliferation by inducing cell cycle arrest at various checkpoints. This prevents cells from progressing through the division cycle. For example, treatment of leukemia cells with certain purine antimetabolites has been shown to cause a significant accumulation of cells in the S-phase of the cell cycle. nih.gov Other analogs, such as diadenosine tetraphosphate (Ap(4)A), have been implicated in causing an arrest at the G1/S transition point. nih.gov Studies on Methylthioadenosine (MTA) in melanoma cells indicated a cytostatic effect characterized by the downregulation of cyclin D1, a key protein for progression through the G1 phase. researchgate.net This suggests that different analogs can target distinct phases of the cell cycle to exert their anti-proliferative effects.

Mitochondria play a central role in both cell survival and the initiation of apoptosis. Their function is critical for energy production and is also a major source of reactive oxygen species (ROS). mdpi.com Excessive ROS can lead to oxidative stress and trigger cell death. nih.gov The antitumor activity of some purine analogs is directly linked to their effects on mitochondria. For instance, (E)-6-amino-9-(styrylsulfonyl)-9H-purine was found to disrupt the mitochondrial potential in over 65% of treated leukemia cells, indicating a direct impact on mitochondrial homeostasis. nih.gov This disruption can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, a key step in initiating the intrinsic apoptotic pathway. nih.govyoutube.com While physiological levels of ROS act as signaling molecules, an imbalance caused by chemotherapeutic agents can push cells toward apoptosis. nih.gov

Assessment of Antiviral Efficacy Against Pathogenic Viruses

Nucleoside analogs have long been a cornerstone of antiviral therapy, primarily by targeting viral polymerases and inhibiting the replication of viral genetic material. nih.gov

The efficacy of purine analogs against pathogenic viruses has been demonstrated in numerous in vitro studies. The compound 4(S)-(6-Amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol (IsoddA), an isomeric dideoxynucleoside, showed activity against Human Immunodeficiency Virus type 1 (HIV-1), HIV-2, and Hepatitis B Virus (HBV) in cell cultures. nih.gov Its mechanism involves phosphorylation within the cell to its triphosphate form, which then acts as a potent inhibitor of the HIV-1 reverse transcriptase enzyme. nih.gov Other 9-β-D-ribofuranosylpurine derivatives have also shown significant in vitro antiviral activity against a range of both RNA and DNA viruses at non-toxic concentrations. nih.gov These findings underscore the potential of this class of compounds to inhibit viral replication by interfering with essential viral enzymes. sciencedaily.com

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action and for predicting its therapeutic efficacy and potential side effects.

The purine scaffold of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine suggests its potential to interact with enzymes involved in nucleotide metabolism and DNA repair.

O-6-alkylguanine-DNA alkyltransferase (AGT) is a critical DNA repair protein that removes alkyl groups from the O-6 position of guanine (B1146940), a site of DNA damage. Inhibition of AGT can enhance the efficacy of certain anticancer alkylating agents. While various purine analogs have been investigated as AGT inhibitors, specific kinetic data and inhibition constants (Kᵢ) for this compound are not well-documented in current research literature.

Thymidine Phosphorylase (TP) is another enzyme of interest, playing a role in nucleoside metabolism and angiogenesis. Inhibition of TP is a therapeutic strategy in some cancers. Purine analogs are a known class of TP inhibitors. However, detailed enzyme inhibition kinetics, including the mode of inhibition (e.g., competitive, non-competitive) and IC₅₀ or Kᵢ values for this compound, are yet to be specifically reported.

The interaction of a small molecule with its protein target is a key determinant of its biological activity. Studies on similar 4'-thioadenosine derivatives have explored their binding to various receptors, such as adenosine (B11128) receptors. For example, research on certain homologated 4'-thioadenosine analogues indicated that specific structural features are crucial for receptor recognition, and modifications can disrupt favorable binding interactions. While these studies provide a framework, direct experimental data from techniques like X-ray crystallography, NMR spectroscopy, or computational docking studies detailing the specific binding mode and affinity of this compound with its putative protein targets are not currently available.

Cellular signaling pathways are complex networks that regulate fundamental cellular processes. The potential of this compound to modulate these pathways is an area of active interest.

The Akt/HIF signaling pathway is crucial in cell survival, proliferation, and response to hypoxia. Methylthioadenosine (MTA), a related naturally occurring nucleoside, has been shown to inhibit the phosphorylation of Akt. researchgate.net This suggests that adenosine analogs could potentially interfere with this pathway, although direct evidence for this compound is lacking.

The Hedgehog signaling pathway , involving the SMO receptor, plays a significant role in embryonic development and tumorigenesis. While some small molecules can inhibit this pathway by targeting SMO, there is currently no published research indicating that this compound directly modulates the Hedgehog pathway or the SMO receptor.

To understand the downstream effects of a compound, researchers often analyze changes in gene and protein expression.

Induction of apoptosis is a common mechanism for anticancer agents. Key mediators of apoptosis include Caspase 3 and the release of Cytochrome C from mitochondria. Purine nucleoside analogs have been shown to induce apoptosis in cancer cells, a process often associated with the activation of the caspase cascade. However, specific studies measuring the effect of this compound on Caspase 3 activation and Cytochrome C release have not been reported.

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and are implicated in various diseases. The influence of this compound on miRNA expression profiles has not yet been investigated.

PTCH and GLI1 are key components and transcriptional targets of the Hedgehog signaling pathway. As there is no evidence to suggest that this compound modulates this pathway, data on its effects on PTCH and GLI1 expression are unavailable.

In Vivo Preclinical Models for Efficacy Assessment

Evaluation of Antitumor Activity in Xenograft Models

The in vivo antitumor potential of 4'-thionucleoside analogs has been demonstrated in various xenograft models, where human tumor cells are implanted into immunocompromised animals. These studies are pivotal in assessing the efficacy of a compound in a living organism, providing a more complex biological system than in vitro cell cultures.

One notable analog, 4'-thio-2'-deoxy-2'-methylidenecytidine (4'-thio-DMDC), has shown significant antitumor activity. In preclinical xenograft models, this compound was effective against subcutaneously implanted murine sarcoma S-180 and human fibrosarcoma HT-1080. The mechanism of its antitumor action is believed to be the inhibition of cellular DNA synthesis. For its activity, 4'-thio-DMDC requires phosphorylation at the 5'-position of its deoxyribose moiety by deoxycytidine kinase. A key advantage of this analog is its poor substrate affinity for cytidine (B196190) deaminase, which prevents its conversion into an inactive uridine (B1682114) form, thus enhancing its potential as a therapeutic agent for solid tumors.

Another related compound, 2-chloro-N6-(3-iodobenzyl)-4′-thioadenosine-5′-methyluronamide, has demonstrated anti-proliferative effects in various human cancer cell lines, including A549 (lung carcinoma), Col2 (colon carcinoma), and HL-60 (leukemia). The anti-growth effect of this agonist is attributed to the inhibition of the Wnt signaling pathway. While these in vitro results are promising, detailed in vivo xenograft data for this specific compound are not extensively published.

| Xenograft Model | Compound | Observed Effect |

|---|---|---|

| Murine Sarcoma S-180 | 4'-thio-DMDC | Potent Antitumor Activity |

| Human Fibrosarcoma HT-1080 | 4'-thio-DMDC | Potent Antitumor Activity |

Assessment of Antiviral Efficacy in Animal Infection Models

The structural similarity of 4'-thionucleosides to natural nucleosides makes them prime candidates for antiviral drug development, as they can interfere with viral replication processes. The assessment of their efficacy in animal infection models is a crucial step to determine their potential for clinical use.

A series of 2'-deoxy-4'-thio purine nucleosides have been evaluated for their antiviral activity against a range of viruses. One of the lead compounds from this series, 2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside, was found to be a potent and selective inhibitor of human cytomegalovirus (HCMV) and hepatitis B virus (HBV) replication in vitro. However, when this analog was tested in vivo, it exhibited nephrotoxicity, highlighting the importance of animal models in identifying potential toxicities that may not be apparent in cell culture studies. nih.gov

In another study, the 4'-thio pyrimidine (B1678525) analog, 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU), demonstrated promising antiviral activity against orthopoxviruses. This compound was found to be highly active in animal models of cowpox virus infection. mdpi.com The in vivo efficacy of 4'-thioIDU against orthopoxviruses was superior to its activity against herpesviruses, underscoring the specificity of its antiviral action. mdpi.com

| Animal Model | Virus | Compound | Observed Effect |

|---|---|---|---|

| Animal Model (unspecified) | HCMV, HBV | 2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside | Nephrotoxicity observed nih.gov |

| Cowpox Virus Infection Model | Orthopoxviruses | 4'-thioIDU | Good antiviral activity mdpi.com |

Selective Cell Killing in Preclinical Models

A critical attribute of a successful anticancer agent is its ability to selectively kill cancer cells while sparing normal, healthy cells. This selectivity minimizes side effects and improves the therapeutic index of the drug. Preclinical models are instrumental in evaluating this differential activity.

The principle of selective cell killing for nucleoside analogs can be understood through the study of related compounds like 5'-methylthioadenosine (MTA). Research has shown that MTA can have opposing effects on normal and cancerous cells. In vitro studies have demonstrated that MTA enhances apoptosis (programmed cell death) in human colon cancer cells (RKO and SW620) and liver cancer cells (HuH7). In contrast, it does not induce apoptosis in normal colon epithelial cells and can even have anti-apoptotic effects in normal hepatocytes. This differential effect is thought to be due to the different ratios of pro-apoptotic to anti-apoptotic genes in tumor cells compared to normal cells.

This selectivity can be exploited therapeutically. Cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP) are particularly vulnerable. MTAP is crucial for the salvage of adenine (B156593) and methionine. In MTAP-deficient tumors, cells become more dependent on de novo purine synthesis. This metabolic vulnerability can be targeted by purine analogs that interfere with this pathway, leading to selective killing of the cancer cells. The co-deletion of the MTAP gene with the tumor suppressor gene CDKN2A is common in several cancers, providing a clear rationale for targeting this pathway.

While direct studies on the selective cell killing properties of this compound are not available, the established mechanisms of action of related purine analogs suggest that this could be a promising area of investigation.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

Modifications to the purine (B94841) ring of 4'-thioadenosine analogs have been shown to have a profound impact on their interaction with biological targets, such as adenosine (B11128) receptors (ARs).

Substitutions at the C2 position of the purine ring have been explored to probe the hydrophobic pocket of adenosine receptors. Increasing the size of an alkynyl group at the C2-position has been shown to improve binding affinity up to a certain length (e.g., hexynyl), after which a decrease is observed. ewha.ac.kr This suggests that the hydrophobic pocket has a defined size. For instance, the introduction of a 2-chloro substituent in some 4'-thioadenosine derivatives has been found to be important for high affinity and selectivity for the A3 adenosine receptor. nih.gov

The N6 position is another critical site for modification. A free amino group at the N6-position appears to be essential for high binding affinity at the A2A adenosine receptor. ewha.ac.kr Conversely, the introduction of bulky hydrophobic groups, such as a 3-halobenzyl group, at the N6-position can decrease the binding affinity at the A2AAR while maintaining it at the A3AR. ewha.ac.kr For example, an N6-(3-chlorobenzyl) derivative of a truncated 4'-thioadenosine analog was found to be highly potent at the human A3 AR. nih.govnih.gov

The following table summarizes the effects of various purine substitutions on the activity of 4'-thioadenosine analogs at adenosine receptors.

| Substitution Position | Substituent | Effect on Biological Activity | Reference |

| C2 | 2-Chloro | Often enhances affinity and selectivity for A3AR. | nih.gov |

| C2 | Alkynyl chains (e.g., hexynyl) | Increases binding affinity at A2AAR and A3AR up to an optimal length. | ewha.ac.kr |

| N6 | Free amino group | Essential for high binding affinity at A2AAR. | ewha.ac.kr |

| N6 | 3-Chlorobenzyl | High potency at the human A3AR. | nih.govnih.gov |

| N6 | 3-Bromobenzyl | Optimal species-independent binding affinity at A3AR. | nih.govnih.gov |

The replacement of the furanose ring oxygen with sulfur is a key feature of 4'-thionucleosides, conferring enhanced metabolic stability against enzymatic degradation. mdpi.com Further modifications to this thiopentofuranosyl moiety have been instrumental in fine-tuning the biological profile of these analogs.

A significant modification is the truncation of the 4'-hydroxymethyl group . This alteration has been shown to convert A3 adenosine receptor full agonists into antagonists. researchgate.net This suggests that the 4'-hydroxymethyl group may be involved in the conformational changes required for receptor activation.

The stereochemistry at the 4'-position also plays a crucial role. Studies on truncated 4'-thioadenosine derivatives with methyl substitutions at the 4'-position revealed that a 4'-β-methyl substitution resulted in the highest affinity for the A3AR. nih.gov In contrast, a 4'-α-methyl substitution led to a flattened structure that hindered key interactions within the receptor. nih.gov The conformation of the sugar ring, influenced by these substitutions, is a critical determinant of receptor-ligand interactions. nih.gov

The table below illustrates the impact of key modifications to the thiopentofuranosyl moiety on the activity of 4'-thioadenosine analogs.

| Modification | Effect on Biological Activity | Reference |

| Truncation of 4'-hydroxymethyl group | Can convert A3AR agonists to antagonists. | researchgate.net |

| 4'-β-methyl substitution | Confers high affinity for A3AR. | nih.gov |

| 4'-α-methyl substitution | Hinders key interactions with A3AR. | nih.gov |

| 4',4'-dimethyl substitution | Can lead to steric clashes and reduced binding affinity at A3AR. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models for 9-(4-Thiopentofuranosyl)-9h-purin-6-amine were not detailed in the reviewed literature, the principles of QSAR are implicitly used in the rational design and interpretation of SAR studies of 4'-thioadenosine analogs.

The development of 2D and 3D-QSAR models is a logical extension of the extensive SAR data available for 4'-thionucleosides. Such models would aim to correlate the structural features of these compounds with their observed biological activities. For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to build models that predict the binding affinities of new analogs to adenosine receptors based on their steric and electrostatic fields.

Based on the SAR studies, several physicochemical descriptors can be identified as being influential for the efficacy of 4'-thioadenosine analogs:

Hydrophobicity: The size and nature of substituents at the C2 and N6 positions of the purine ring highlight the importance of hydrophobic interactions with the target receptors.

Steric Factors: The bulk and spatial arrangement of substituents, particularly at the 4'-position of the sugar moiety, are critical for proper binding and can lead to steric clashes that reduce affinity. nih.gov

Electronic Properties: The introduction of electron-withdrawing groups like chlorine at the C2 position can modulate the electronic distribution of the purine ring and influence binding affinity.

Conformational Flexibility: The conformation of the thiopentofuranosyl ring, which can be locked or biased by certain modifications, is a key determinant of biological activity. nih.gov

Rational Design of Analogs Based on SAR Insights

The accumulated SAR data provides a strong foundation for the rational design of new analogs of this compound with improved therapeutic profiles. For example, to design a potent and selective A3AR antagonist, one might combine a 2-chloro substitution on the purine ring with a truncated thiopentofuranosyl moiety and an N6-(3-halobenzyl) group. nih.gov

Computational docking studies can further aid in the rational design process by predicting the binding modes of novel analogs within the active site of their target proteins. nih.gov This allows for the in-silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological evaluation. The stereochemical insights gained from studies on 4'-substituted analogs offer a valuable framework for designing new, selective, and potent A3AR ligands. nih.gov

Mechanistic Biochemical and Cellular Metabolism Research

Investigation of Cellular Uptake and Intracellular Fate

There is no specific published research detailing the cellular uptake mechanisms or the intracellular fate of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine. Generally, nucleoside analogues enter cells via a variety of nucleoside transporters, but the specific transporters involved and the efficiency of transport for this compound are unknown.

Enzymatic Biotransformation Pathways

The enzymatic pathways responsible for the biotransformation of this compound have not been specifically elucidated.

For many nucleoside analogues to become active, they must be phosphorylated intracellularly by nucleoside kinases to their mono-, di-, and triphosphate forms. This initial phosphorylation is often a rate-limiting step. nih.govresearchgate.net However, there are no available studies identifying which, if any, cellular kinases recognize and phosphorylate this compound. The substrate specificity of these kinases is high, and slight modifications to the sugar moiety can significantly impact recognition and phosphorylation efficiency. nih.gov

Purine (B94841) nucleosides can be catabolized by enzymes such as adenosine (B11128) deaminase, which converts adenosine to inosine. nih.gov Whether this compound is a substrate for adenosine deaminase or other catabolic enzymes has not been reported. The 4'-thio modification could potentially alter its susceptibility to these enzymes.

Metabolomics Profiling of Compound Exposure

No metabolomics studies profiling the cellular changes following exposure to this compound are available in the scientific literature. Such studies would be necessary to identify the metabolites of the compound and its downstream effects on cellular metabolic pathways.

Prodrug Design and Bioreductive Activation

Prodrug strategies are commonly employed for nucleoside analogues to improve properties like cell permeability and to bypass the often inefficient initial phosphorylation step. frontiersin.orgump.edu.pl

While various prodrug approaches, such as the ProTide technology, have been developed for other nucleoside analogues, frontiersin.org there is no evidence of the design or synthesis of prodrugs specifically for this compound for the purpose of enhanced or targeted delivery.

Strategies for Bioreductive Activation in Specific Microenvironments (e.g., Hypoxia)

The development of prodrugs for purine analogs like this compound that are selectively activated in specific tumor microenvironments, such as hypoxic regions, represents a sophisticated strategy to enhance therapeutic selectivity and minimize systemic toxicity. nih.gov Hypoxia, a common feature of solid tumors resulting from inadequate blood supply, offers a unique physiological trigger for the targeted release of cytotoxic agents. lookchem.com Bioreductive activation hinges on the presence of endogenous reductase enzymes that are overexpressed or highly active in hypoxic conditions. These enzymes can reduce a "trigger" moiety on an inactive prodrug, initiating a chemical cascade that liberates the active pharmacophore. lookchem.com

A prominent strategy for achieving hypoxia-selective activation involves the use of nitroaromatic compounds as triggers. lookchem.comrsc.org Under normal oxygen concentrations (normoxia), the nitro group undergoes a one-electron reduction to a nitro radical anion. This radical is then rapidly re-oxidized back to the parent nitro compound by molecular oxygen, preventing further reduction and activation of the prodrug. frontiersin.org However, in the low-oxygen environment of a tumor, the radical anion can undergo further reduction to form nitroso, hydroxylamine (B1172632), and ultimately, amine species. rsc.org The formation of the hydroxylamine is often the critical step that initiates the fragmentation of the linker connecting the trigger to the active drug, leading to its release. rsc.org

For thiopurine analogs, a specific application of this strategy has been explored through the synthesis of nitrobenzyl prodrugs. nih.gov For instance, a bioreductive prodrug of the thiopurine 6-thioguanine (B1684491) was developed by linking it to a 4-nitrobenzyl group. lookchem.comnih.gov To enhance the efficiency of drug release upon reduction, a gem-dimethyl thioether linkage was incorporated. This structural modification was shown to facilitate the fragmentation process following the reduction of the nitro group, ensuring the selective release of the active 6-thioguanine in hypoxic conditions. nih.gov This approach could theoretically be adapted for this compound, where the 6-amino group could be masked by a hypoxia-labile protecting group.

Another established bioreductive trigger is the N-oxide functionality. taylorandfrancis.com Similar to nitroaromatics, N-oxides can be reduced in hypoxic environments to release the parent amine-containing drug. This strategy has been successfully employed for various anticancer agents. The choice of the trigger and the linker chemistry is crucial for the prodrug's stability, activation kinetics, and the efficiency of drug release.

The table below summarizes key strategies for the bioreductive activation of purine analogs.

| Prodrug Strategy | Trigger Moiety | Mechanism of Activation | Applicability to Purine Analogs |

| Nitroaromatic-Based | 4-Nitrobenzyl | Enzymatic reduction of the nitro group under hypoxia leads to the formation of a hydroxylamine, which then fragments to release the active drug. rsc.org | The amino group of purines like this compound can be derivatized with a nitrobenzyl carbamate (B1207046) linker. rsc.org |

| N-Oxide Derivatives | Aromatic N-oxide | Hypoxia-mediated reduction of the N-oxide to the corresponding tertiary amine can be designed to trigger the release of an active agent. taylorandfrancis.com | A purine analog could be part of a larger molecule containing an N-oxide trigger that, upon reduction, fragments to release the active purine. |

| Quinone-Based | Indolequinone | Reduction by one- or two-electron oxidoreductases generates DNA-damaging species. The two-electron reductase NQO1 plays a key role. | While more common for alkylating agents, quinone-based systems could potentially be adapted to release purine-based antimetabolites. |

Evaluation of Prodrug Conversion in Preclinical Systems

The preclinical evaluation of hypoxia-activated prodrugs is a critical step to determine their selectivity and potential therapeutic efficacy. This process involves a combination of in vitro and in vivo models designed to assess the conversion of the prodrug to its active form under varying oxygen concentrations. nih.gov

In Vitro Evaluation:

The initial assessment of a bioreductive prodrug's activity is typically performed using cancer cell lines in culture. The key parameter measured is the cytotoxicity of the prodrug under normoxic (typically ~21% O₂) versus hypoxic (typically <1% O₂) conditions. A successful hypoxia-activated prodrug will show significantly greater cytotoxicity under hypoxic conditions. mdpi.com The ratio of the half-maximal inhibitory concentration (IC₅₀) under normoxia to the IC₅₀ under hypoxia is known as the hypoxia cytotoxicity ratio (HCR). A high HCR is indicative of selective activation in hypoxic environments. mdpi.com

For a hypothetical nitrobenzyl-derivatized prodrug of this compound, one would expect to see results similar to those presented in the interactive table below.

| Compound | Condition | IC₅₀ (µM) | HCR |

|---|

In Vivo Evaluation:

Following promising in vitro results, the evaluation of prodrug conversion moves to in vivo preclinical models, typically using human tumor xenografts in immunocompromised mice. nih.gov These models are crucial as they can replicate the hypoxic microenvironment found in solid tumors. The efficacy of the prodrug is assessed by measuring its ability to inhibit tumor growth or improve survival compared to control groups (vehicle-treated and parent drug-treated animals). genscript.com

To confirm that the antitumor activity is due to hypoxia-selective activation, tumor hypoxia can be measured using techniques like pimonidazole (B1677889) staining or imaging methods. nih.gov Furthermore, pharmacokinetic and pharmacodynamic studies are conducted to measure the concentrations of the prodrug and the active drug in the plasma and tumor tissue over time. A successful prodrug will show preferential accumulation and conversion to the active form within the tumor. nih.gov For example, in preclinical models of acute myeloid leukemia (AML), the hypoxia-activated prodrug TH-302 was shown to inhibit disease progression and prolong survival in systemic human AML xenografts. genscript.com

The results from these preclinical evaluations are essential for establishing a proof-of-concept for the hypoxia-activated prodrug strategy and for guiding the design of future clinical trials. nih.gov

Computational Chemistry and Cheminformatics in Compound Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 9-(4-Thiopentofuranosyl)-9h-purin-6-amine, a nucleoside analog, logical protein targets for such studies would include enzymes involved in nucleoside metabolism, such as kinases, phosphorylases, or polymerases, which are often implicated in antiviral and anticancer therapies. harvard.eduejmo.org A docking study would involve placing the three-dimensional structure of the compound into the binding site of a target protein and calculating the binding affinity, or docking score. This score provides an estimate of the strength of the interaction, with lower binding energies typically indicating a more stable complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the predicted compound-protein complex over time. An MD simulation would treat the atoms as a collection of interacting particles and solve their equations of motion, providing a detailed view of the dynamic behavior of the complex. This can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding, offering insights that are not available from static docking poses alone.

As of now, specific molecular docking and dynamics simulation studies published in peer-reviewed literature for this compound are not publicly available. However, the general methodology applied to similar purine (B94841) analogs suggests that such studies would be invaluable in hypothesizing its mechanism of action and identifying its most likely biological targets. harvard.edu

In Silico ADMET Prediction for Preclinical Characterization

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADMET prediction tools use quantitative structure-activity relationship (QSAR) models and other computational methods to estimate these pharmacokinetic parameters directly from the molecular structure, reducing the reliance on costly and time-consuming experimental assays. audreyli.combiorxiv.org

For this compound, several key physicochemical properties that influence its ADME profile have been calculated and are available through public databases like PubChem. nih.gov These descriptors are fundamental to predicting the compound's drug-likeness and behavior in a biological system. For instance, properties like the octanol-water partition coefficient (XLogP3) are used to predict lipophilicity, which affects absorption and distribution. The number of hydrogen bond donors and acceptors, as well as the topological polar surface area (TPSA), are crucial for predicting membrane permeability and oral bioavailability.

Below is a table of computationally predicted properties for this compound, which form the basis of its preclinical ADMET characterization. nih.gov

| Property | Predicted Value | Reference |

| Molecular Weight | 283.31 g/mol | nih.gov |

| XLogP3 | -0.3 | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 8 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 283.07391047 Da | nih.gov |

| Topological Polar Surface Area (TPSA) | 156 Ų | nih.gov |

| Heavy Atom Count | 19 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 338 | nih.gov |

These values suggest that the compound has characteristics generally favorable for a drug candidate, such as a molecular weight under 500 g/mol and a low XLogP3 value, indicating good water solubility. However, a comprehensive ADMET profile would require further predictions for parameters such as blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes, for which specific studies on this compound are not currently published.

Virtual Screening and Library Design for Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov The structure of this compound can serve as a starting point, or "scaffold," for such a search. By using its chemical structure as a query, researchers can perform similarity searches or pharmacophore-based screening to identify commercially available or synthetically accessible compounds with similar features that might exhibit improved activity or better pharmacokinetic properties.

Furthermore, the core structure of this thiopurine nucleoside can be used for library design. This process involves the systematic modification of the scaffold at various positions to generate a virtual library of novel analogs. For example, substitutions could be made on the purine ring or the thiopentofuranosyl moiety to explore the structure-activity relationship (SAR). Computational tools can then be used to predict the properties of these designed analogs, prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. While specific virtual screening campaigns or analog library designs based on this compound have not been detailed in the literature, this approach is a standard and powerful method for lead optimization in modern drug discovery. nih.gov

Future Directions and Research Gaps

Exploration of Novel Therapeutic Indications for 9-(4-Thiopentofuranosyl)-9H-purin-6-amine Derivatives

Derivatives of this compound, also known as 4'-thioadenosine, have primarily been investigated for their anticancer and antiviral properties, as well as their activity as adenosine (B11128) receptor antagonists. nih.gov Future research should aim to broaden the therapeutic applications of these compounds. The bioisosteric replacement of the furanose 4'-oxygen with sulfur imparts unique chemical properties and metabolic stability, which could be advantageous in treating a wider range of diseases. nih.gov

One promising area is the development of multi-kinase inhibitors. A novel 4'-thionucleoside template has been identified as a multi-kinase inhibitor with potent anticancer activity, targeting kinases such as TRKA, CK1δ, and DYRK1A/1B. nih.gov Further exploration of derivatives could lead to the identification of compounds with unique kinase inhibition profiles, potentially effective against cancers that have developed resistance to single-target therapies. nih.gov The ability to rationally design multi-target inhibitors that can obstruct cancer cell proliferation by hitting more than one oncogenic target may surpass the effects of single-target inhibitors. nih.gov

Additionally, the potent and selective binding of 4'-thioadenosine derivatives to adenosine receptors suggests their potential in treating conditions where these receptors play a key role, such as inflammatory diseases, neuropathic pain, and neurodegenerative disorders. For example, certain derivatives have shown anti-growth effects on leukemia cells through the inhibition of the Wnt signaling pathway, indicating a potential therapeutic avenue beyond simple cytotoxicity. nih.gov

Advanced Synthetic Strategies for Complex Analogs

Future synthetic efforts could focus on:

Stereoselective Synthesis: Developing more efficient and highly stereoselective methods for the synthesis of both D- and L-4'-thionucleosides will be crucial, as the stereochemistry of the sugar moiety can significantly impact biological activity.

Late-Stage Functionalization: The development of methods for the late-stage modification of the purine (B94841) base and the sugar moiety would allow for the rapid generation of a diverse library of analogs from a common intermediate. This approach would accelerate the structure-activity relationship (SAR) studies needed to optimize potency and selectivity.

Novel Ring Construction: Exploring new ways to construct the 4-thiosugar ring could lead to the discovery of novel scaffolds with improved pharmacological properties. This could include the development of new cyclization strategies or the use of novel starting materials. mdpi.com

Enzymatic Synthesis: The use of enzymes in the synthesis of 4'-thionucleosides could offer a greener and more efficient alternative to traditional chemical methods, potentially allowing for the synthesis of compounds that are difficult to access through conventional chemistry.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant gap in the current understanding of this compound and its derivatives is the lack of a comprehensive, systems-level understanding of their mechanism of action. While some studies have identified specific molecular targets, the broader impact of these compounds on cellular networks remains largely unexplored. nih.govnih.gov

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the complex biological effects of these compounds. techscience.com By simultaneously analyzing changes across multiple molecular layers, researchers can:

Identify Novel Targets and Pathways: A multi-omics approach can uncover previously unknown molecular targets and signaling pathways that are modulated by 4'-thionucleoside derivatives. This could lead to the discovery of new therapeutic indications and provide a more complete picture of their mechanism of action. techscience.com

Elucidate Mechanisms of Resistance: By comparing the multi-omics profiles of sensitive and resistant cancer cells, it may be possible to identify the molecular mechanisms underlying drug resistance. This knowledge is critical for the development of strategies to overcome resistance and improve therapeutic outcomes.

Discover Predictive Biomarkers: Integrated multi-omics analysis can help identify biomarkers that predict a patient's response to treatment with 4'-thionucleoside derivatives. This would enable a more personalized approach to therapy, ensuring that patients who are most likely to benefit from the treatment receive it. techscience.com

A systems biology approach, which integrates experimental data with computational modeling, can be used to construct predictive models of drug action. nih.govbenthamscience.com These models can help to prioritize drug candidates, optimize dosing regimens, and identify potential combination therapies.

| Omics Layer | Potential Insights for this compound Research |

| Genomics | Identify genetic variations that influence drug response and susceptibility. |

| Transcriptomics | Characterize changes in gene expression profiles upon treatment to understand downstream effects. |

| Proteomics | Identify protein targets and post-translational modifications affected by the compound. |

| Metabolomics | Analyze metabolic pathway alterations to understand the compound's impact on cellular metabolism. |

Development of Advanced Preclinical Models for Predictive Efficacy

The translation of promising preclinical drug candidates into effective clinical therapies is a major challenge in drug development. Traditional preclinical models, such as 2D cell cultures and animal models, often fail to accurately predict human responses to treatment. thno.org The development and utilization of more advanced and predictive preclinical models are crucial for the successful clinical translation of this compound derivatives.

Organoid Models:

Tumor organoids, which are 3D cell cultures derived from patient tumors, can more faithfully recapitulate the complex architecture and heterogeneity of the original tumor. thno.orgaccscience.com These "mini-tumors" can be used for:

High-Throughput Drug Screening: Organoids can be grown in multi-well plates, making them suitable for large-scale screening of compound libraries to identify new therapeutic candidates. thno.org

Personalized Medicine: Patient-derived organoids (PDOs) can be used to test the efficacy of different drugs on an individual patient's tumor, allowing for the selection of the most effective treatment. accscience.com

Studying the Tumor Microenvironment: Co-culturing tumor organoids with immune cells and stromal cells can provide insights into how the tumor microenvironment influences drug response. thno.org

Patient-Derived Xenograft (PDX) Models:

PDX models are created by implanting a patient's tumor tissue directly into an immunodeficient mouse. championsoncology.comnih.gov These models have been shown to better preserve the genetic and phenotypic characteristics of the original tumor compared to traditional cell line-derived xenografts. nih.gov PDX models are valuable for:

In Vivo Efficacy Testing: Evaluating the in vivo efficacy of 4'-thionucleoside derivatives in a model that more closely mimics the human disease. championsoncology.com

Biomarker Discovery: Identifying biomarkers that correlate with treatment response in a preclinical setting, which can then be validated in clinical trials.

Studying Metastasis and Drug Resistance: PDX models can be used to study the processes of tumor metastasis and the development of drug resistance in a more clinically relevant context.

The integration of these advanced preclinical models into the drug development pipeline for this compound and its derivatives will be essential for improving the predictive value of preclinical studies and increasing the likelihood of clinical success.

Q & A

Q. What are the foundational steps for synthesizing 9-(4-Thiopentofuranosyl)-9H-purin-6-amine?

The synthesis typically involves nucleophilic substitution at the 9-position of the purine core. For analogous compounds (e.g., 9-heptyl-9H-purin-6-amine), a common method includes reacting 2,6-dichloro-9H-purine with alkyl/aryl halides in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) . For the thiopentofuranosyl derivative, a glycosylation step using protected thiopentofuranosyl donors may be required, followed by deprotection. Reaction conditions (temperature, solvent purity, and stoichiometry) must be tightly controlled to avoid side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the glycosidic bond configuration (e.g., α/β anomericity) and tautomeric forms. X-ray crystallography provides definitive structural data, including bond angles and lengths, to resolve ambiguities in stereochemistry . Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight and purity, particularly for detecting residual protecting groups post-synthesis .

Q. How does pH influence the stability of this compound?

Acidic conditions may hydrolyze the glycosidic bond, while alkaline environments could deprotonate the purine’s N-H groups, altering tautomeric equilibria . Stability studies should include kinetic assays at varying pH (e.g., 3–10) and temperatures, monitored via HPLC or UV-Vis spectroscopy to quantify degradation products.

Advanced Research Questions

Q. What strategies resolve contradictions in tautomerism data between NMR and computational models?

Tautomeric equilibria (e.g., 6-amine vs. 6-imine forms) can lead to conflicting NMR and DFT results. To reconcile discrepancies:

Q. How can statistical experimental design optimize synthesis yield?

Implement factorial design (e.g., Box-Behnken or Central Composite Design) to screen variables like temperature, solvent polarity, and catalyst loading . For example, a 3² factorial design could optimize the glycosylation step by varying reaction time (12–48 hrs) and temperature (60–100°C), with ANOVA analysis to identify significant factors. Response surface methodology (RSM) further refines conditions for maximum yield .

Q. What computational tools predict biological target interactions for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding to purine receptors (e.g., adenosine receptors). Key parameters include:

- Ligand conformational sampling (accounting for furanose ring puckering).

- Free energy calculations (MM/PBSA) to rank binding affinities . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure experimental binding constants .

Q. How do modifications to the thiopentofuranosyl moiety affect bioactivity?

Systematic SAR studies can compare:

- Sulfur oxidation state : Thioether (S) vs. sulfoxide (SO) in the pentofuranosyl ring.

- Substituent position : 4-thio vs. 2-thio derivatives. Assays (e.g., enzyme inhibition or cytotoxicity) paired with Hammett σ values or Hansch analysis quantify electronic/steric effects . For instance, 5′-phosphonate analogs (e.g., [S,S-IsoddA]) show enhanced metabolic stability, relevant for antiviral studies .

Data Analysis & Contradiction Management

Q. How to address discrepancies in biological activity across cell lines?

- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify differential gene expression in responsive vs. resistant cell lines.

- Metabolic stability assays : Compare intracellular half-life via LC-MS/MS to rule out pharmacokinetic variability .

- Membrane permeability : Measure logP and P-gp efflux ratios to assess transport limitations .

Q. Why might X-ray and NMR data conflict regarding glycosidic bond conformation?

Crystallography captures a single conformation in the solid state, while NMR reflects dynamic equilibria in solution. Hybrid approaches:

- Use NOESY/ROESY NMR to detect transient interactions (e.g., sugar-phosphate backbone flexibility).

- Compare with neutron diffraction data (if available) for proton position accuracy .

Methodological Resources

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.